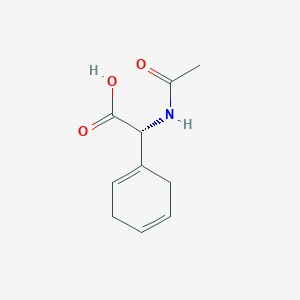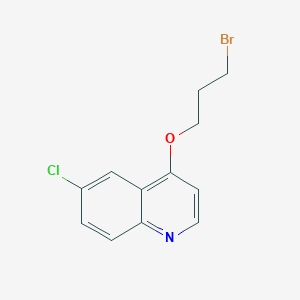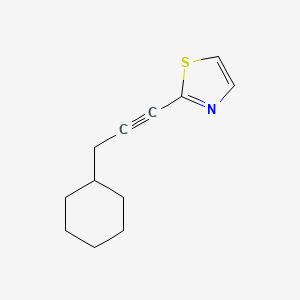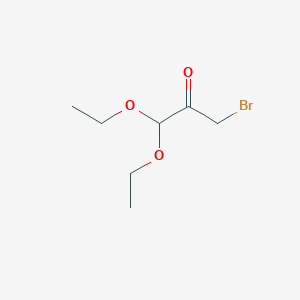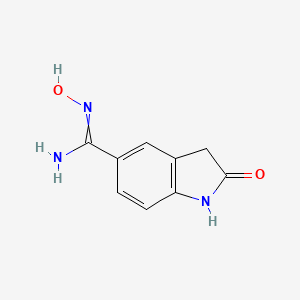
N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2-oxoindoline-5-carboxamidine is a compound that belongs to the oxindole family. Oxindoles are a class of heterocyclic compounds that have a wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of N’-Hydroxy-2-oxoindoline-5-carboxamidine makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-oxoindoline-5-carboxamidine can be achieved through several synthetic routes. One common method involves the reaction of 2-oxoindoline with hydroxylamine and a suitable carboxamidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of N’-Hydroxy-2-oxoindoline-5-carboxamidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-2-oxoindoline-5-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the oxoindole moiety to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindole derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
N’-Hydroxy-2-oxoindoline-5-carboxamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has shown that derivatives of this compound exhibit anticancer, antiviral, and antibacterial activities.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2-oxoindoline-5-carboxamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, which is useful in therapeutic applications such as cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxoindoline-3-carboxamidine
- N’-Hydroxy-2-oxoindoline-3-carboxamidine
- 2-Oxoindoline-5-carboxamidine
Uniqueness
N’-Hydroxy-2-oxoindoline-5-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher potency in certain biological assays and greater stability under various conditions.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide |
InChI |
InChI=1S/C9H9N3O2/c10-9(12-14)5-1-2-7-6(3-5)4-8(13)11-7/h1-3,14H,4H2,(H2,10,12)(H,11,13) |
Clave InChI |
BJGSQTAALUPTRP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C(=NO)N)NC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
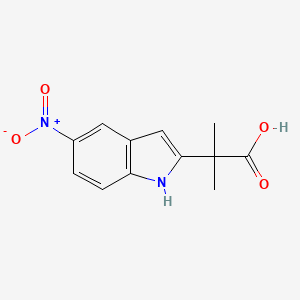
![N-[4-(trifluoromethoxy)benzyl]prop-2-en-1-amine](/img/structure/B8367277.png)
![7-(Thiazol-5-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B8367285.png)
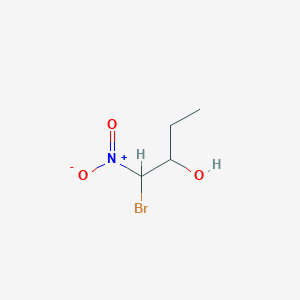

![7-[(2,4-Dichlorophenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8367306.png)
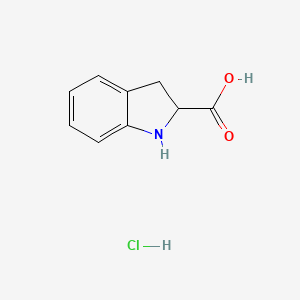
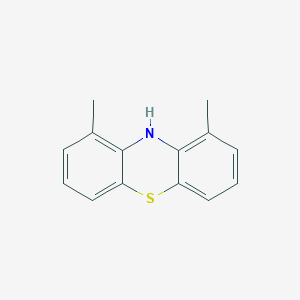
![2-hydrazinyl-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8367325.png)

